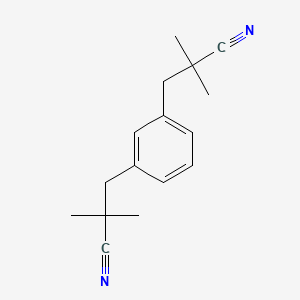

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

Description

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile (CAS No. 69774-36-3) is a nitrile-functionalized aromatic compound with a benzene core substituted at the 1,3-positions by two propionitrile groups, each bearing two methyl groups at the alpha positions. Its molecular formula is C₁₆H₂₀N₂, and it is commercially available as a research chemical, priced at ¥8,600.00 per gram (TCI Chemicals) . The compound’s rigid aromatic backbone and electron-withdrawing nitrile groups make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, polymers, and high-performance materials.

Properties

IUPAC Name |

3-[3-(2-cyano-2-methylpropyl)phenyl]-2,2-dimethylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-15(2,11-17)9-13-6-5-7-14(8-13)10-16(3,4)12-18/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMUSKQGUXKWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69774-36-3 | |

| Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile typically involves the reaction of 1,3-dibromobenzene with 2,2-dimethylpropanenitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: On an industrial scale, the production of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or THF

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

- Biochemical Research

- Material Science

- Pharmaceutical Development

Case Study 1: Biochemical Applications

In a study published by Santa Cruz Biotechnology, alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile was utilized to investigate protein interactions within cellular environments. The results indicated that this compound effectively modulated protein activity, providing insights into potential therapeutic targets for diseases such as cancer .

Case Study 2: Material Science Innovations

Research conducted by TCI Chemicals demonstrated the utility of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile in enhancing polymer properties. The study highlighted how incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications .

Case Study 3: Drug Synthesis

A publication from Pharmaffiliates detailed the synthesis of novel pharmaceuticals using alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile as a precursor. The study showcased how transformations of the nitrile group led to the development of compounds with significant biological activity .

Mechanism of Action

The mechanism of action of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile involves its interaction with various molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic Acid

- CAS No.: 819050-88-9

- Molecular Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.343 g/mol

- Functional Groups : Two carboxylic acid (-COOH) groups instead of nitriles.

- Physical Properties :

- Applications : Used in polymer synthesis and specialty coatings due to its acidic functional groups, which enable cross-linking reactions.

- Key Differences :

5-(Hydroxymethyl)-alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenediacetonitrile (HMB)

- Structure : A hydroxymethyl (-CH₂OH) group is added to the benzene ring of the parent nitrile compound.

- Synthesis : Produced via microwave irradiation and eco-friendly solvents, enhancing reaction efficiency .

- Applications : Primarily used in high-performance synthetic fibers for textiles, leveraging its rigid aromatic structure and nitrile groups for thermal stability .

- Key Differences :

alpha,alpha-Dimethylphenethylamine

- CAS No.: 122-09-8

- Molecular Formula : C₁₀H₁₅N

- Structure : A phenethylamine derivative with two methyl groups at the alpha position.

- Applications : Used in pharmaceutical intermediates and surfactants.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Reactivity : The nitrile variant’s -CN groups facilitate nucleophilic additions and cyclization reactions, making it indispensable in heterocyclic chemistry. In contrast, the carboxylic acid derivative’s -COOH groups enable esterification and amidation .

- Thermal Stability : HMB’s enhanced stability (from methyl and hydroxymethyl groups) suits it for high-temperature textile applications, whereas the parent nitrile is more reactive under similar conditions .

Biological Activity

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile (CAS Number: 69774-36-3) is a synthetic compound with notable applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, safety profiles, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 240.35 g/mol

- Physical State : Solid (white to orange to green powder)

- Melting Point : 68.0 to 72.0 °C

- Solubility : Soluble in methanol

Biological Activity

The biological activity of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile has been investigated in various studies, focusing on its potential as a biochemical agent.

Toxicological Profile

The compound exhibits several hazard statements indicating its potential toxicity:

- H302 : Harmful if swallowed.

- H312 : Harmful in contact with skin.

- H332 : Harmful if inhaled.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation .

Mechanistic Studies

Research has indicated that alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile can interact with biological systems in multiple ways:

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.

- Cellular Effects : In vitro studies have shown that the compound can affect cell viability and proliferation in various cell lines. The specific mechanisms remain under investigation but may involve oxidative stress pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Activity | Demonstrated inhibition of cytochrome P450 enzymes. |

| Study 2 | Cytotoxicity | Showed dose-dependent cytotoxic effects on cancer cell lines. |

| Study 3 | Oxidative Stress | Induced oxidative stress markers in human fibroblast cells. |

Specific Research Examples

- Enzyme Interaction : A study published in a peer-reviewed journal reported that alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile significantly inhibited the activity of specific cytochrome P450 enzymes involved in drug metabolism. This suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals .

- Cytotoxicity Assessment : Another investigation assessed the compound's effects on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that higher concentrations led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Oxidative Stress Induction : Research has also focused on the compound's ability to induce oxidative stress within cellular models. Increased levels of reactive oxygen species (ROS) were observed following exposure to the compound, indicating a possible mechanism for its cytotoxic effects .

Q & A

Basic: What are the recommended synthetic routes for alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile, and how can its purity be validated?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, analogous ligands like alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate are synthesized by reacting precursor acids with chlorinating agents followed by ligand exchange with metal complexes . For the nitrile derivative, a plausible route involves reacting the corresponding benzenedicarboxylic acid derivative with trimethylsilyl cyanide (TMSCN) under acidic conditions.

Validation:

- Purity: Use HPLC (≥95% purity threshold) and compare retention times with standards .

- Structural Confirmation: Employ - and -NMR to verify methyl group environments and nitrile functionality. IR spectroscopy (C≡N stretch ~2200 cm) provides additional validation .

Advanced: How do steric effects from the tetramethyl groups influence coordination chemistry in catalytic systems?

Methodological Answer:

The bulky tetramethyl groups impose significant steric constraints, which can stabilize low-coordination states in metal complexes. For example, diruthenium(II,III) complexes with analogous ligands exhibit enhanced solubility in organic solvents and selectivity in sulfide oxygenation reactions due to steric shielding of the metal center .

Experimental Design:

- Compare catalytic activity of the nitrile derivative with less sterically hindered analogues (e.g., unsubstituted benzenedipropionitrile).

- Use X-ray crystallography to analyze metal-ligand bond distances and angles, correlating steric bulk with catalytic turnover rates .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight (MW: 278.34 g/mol) via high-resolution MS (HRMS) .

- NMR Spectroscopy: -NMR should resolve methyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). -NMR will show nitrile carbons at ~115–120 ppm .

- IR Spectroscopy: Detect C≡N stretching vibrations (~2200 cm) and aromatic C-H stretches (~3000 cm) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or metal-ligand stoichiometry.

Systematic Approach:

- Conduct controlled experiments with standardized parameters (e.g., solvent-free vs. acetonitrile conditions ).

- Use multivariate analysis to isolate variables affecting catalytic output.

- Compare turnover numbers (TON) and selectivity ratios across studies, ensuring consistent measurement protocols (e.g., GC-MS for product quantification) .

Basic: What are the stability considerations for storing alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile?

Methodological Answer:

- Storage: Keep at +4°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Stability Testing: Monitor degradation via periodic HPLC analysis. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced: What computational methods are suitable for predicting the ligand’s electronic properties and metal-binding affinity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing capacity.

- Molecular Dynamics (MD): Simulate ligand flexibility and steric interactions in solvent environments.

- Binding Energy Calculations: Use software like Gaussian or ORCA to estimate metal-ligand bond strengths and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.